molecular formula C11H12ClF3N2O B14897875 2-((3-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

2-((3-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14897875
M. Wt: 280.67 g/mol
InChI Key: IVSHXFARHGOQIS-UHFFFAOYSA-N
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Description

2-((3-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted aromatic ring, an amino group, and a trifluoroethyl acetamide moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 3-chloro-2-methylaniline with 2,2,2-trifluoroethyl chloroacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-((3-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide: shares structural similarities with other chloro-substituted aromatic amines and trifluoroethyl acetamides.

    3-Chloro-2-methylaniline: A precursor in the synthesis of the compound.

    2,2,2-Trifluoroethyl chloroacetate: Another precursor used in the synthesis.

Uniqueness

  • The combination of a chloro-substituted aromatic ring and a trifluoroethyl acetamide moiety in a single molecule is relatively unique, providing distinct chemical and biological properties.
  • The presence of the trifluoroethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H12ClF3N2O

Molecular Weight

280.67 g/mol

IUPAC Name

2-(3-chloro-2-methylanilino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C11H12ClF3N2O/c1-7-8(12)3-2-4-9(7)16-5-10(18)17-6-11(13,14)15/h2-4,16H,5-6H2,1H3,(H,17,18)

InChI Key

IVSHXFARHGOQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC(=O)NCC(F)(F)F

Origin of Product

United States

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